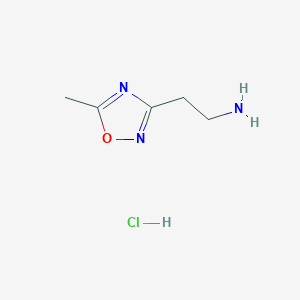

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

The compound “2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a derivative of the 1,2,4-oxadiazole class . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, reaching up to 94% .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives exhibits intermolecular hydrogen bonds of the type N-H···N . These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds are yellow crystals with a melting point of 253.00°C . The IR spectrum can show various peaks corresponding to different functional groups .Applications De Recherche Scientifique

- The 1,2,4-oxadiazole ring serves as a pharmacophore in active pharmaceutical ingredients. For instance:

- 1,2,4-oxadiazoles have been employed in the development of novel energetic materials. Their low aromaticity and weak O–N bond allow them to rearrange into other heterocycles, making them valuable in organic synthesis .

- These heterocycles have been utilized in the design of fluorescent dyes and organic light-emitting diodes (OLEDs) .

- Researchers have explored 1,2,4-oxadiazoles as components in sensors due to their unique electronic properties .

- Synthetic methods involving amidoximes and carboxylic acids have led to the development of 1,2,4-oxadiazole derivatives with potential anti-infective properties .

Medicinal Chemistry and Drug Development

Energetic Materials

Fluorescent Dyes and OLEDs

Sensors and Detection Systems

Anti-Infective Agents

Blunt Energetic Materials

Mécanisme D'action

Safety and Hazards

Orientations Futures

The interest in 1,2,4-oxadiazole derivatives’ biological application has been doubled in the last fifteen years . They have found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties . This suggests that there is significant potential for further development in this area .

Propriétés

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)8-9-4;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYFKEHNICKBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |

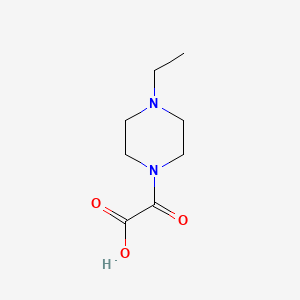

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1642312.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1642329.png)

![[2-(Aminomethyl)-5-chlorophenyl]methanol](/img/structure/B1642339.png)